Motexafin lutetium
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Motexafin lutetium has the potential to combine the features of selective localization, ability to be activated by deeply penetrating far-red light, low incidence of skin photosensitization and water solubility. The product is in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis and prevention of restenosis (as Antrin). Motexafin lutetium preferentially accumulates in tumor cells due to their increased rates of metabolism and absorbs light, forming an extended high energy conformational state that produces high quantum yields of singlet oxygen, resulting in local cytotoxic effects. |
|---|---|
CAS No. |
246252-04-0 |
Molecular Formula |
C52H74LuN5O14- |
Molecular Weight |
1168.1 g/mol |
IUPAC Name |
acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;; |
InChI Key |
SNWMDBCUOUILFA-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Lu] |
Other CAS No. |
246252-04-0 |
Synonyms |
Lu-Tex lutetium texaphyrin lutex Lutrin motexafin lutetium Optrin PCI 0123 PCI-0123 |
Origin of Product |
United States |
Chemical Foundation and Synthetic Methodologies
Core Texaphyrin Macrocycle: Structure and Design Principles
The foundational structure of Motexafin (B12801952) lutetium is the texaphyrin macrocycle, a member of the expanded porphyrin family. wikipedia.org These synthetic analogues of porphyrins are distinguished by their larger, penta-aza core, which contains five nitrogen atoms within the central ring. nih.gov This expanded structure is a key design principle, as it shifts the molecule's light absorption to longer wavelengths, specifically within the 700–780 nm range. nih.gov This near-infrared absorption is highly desirable for photodynamic applications, as it allows for deeper penetration of light into tissues. nih.govresearchgate.net
The texaphyrin macrocycle is an aromatic, tripyrrolic penta-aza Schiff base. nih.gov Its aromatic character, arising from a delocalized π-electron system, is crucial for its spectral properties. mdpi.com Unlike traditional porphyrins which typically carry a -2 charge, texaphyrins possess a -1 charge. wikipedia.org The design of the texaphyrin scaffold also allows for numerous structural modifications, such as the introduction of various side chains onto the macrocycle, which can be tailored to enhance properties like water solubility and tumor localization. researchgate.net For instance, the peripheral water-solubilizing groups on Motexafin lutetium render it an amphipathic molecule, facilitating its effective localization in cancerous lesions. nih.gov
Lutetium Complexation and Coordination Chemistry
The choice of lutetium is significant. As a diamagnetic metal, it allows the texaphyrin ligand to act as a photosensitizer. drugfuture.com Upon activation by light, the complex can generate cytotoxic singlet oxygen. drugfuture.comdrugbank.com The chemical and physical properties of the resulting metallotexaphyrin complex are dependent on the specific metal centrally placed within the texaphyrin cavity. iaea.org The complexation with lutetium results in a stable molecule that is soluble in water, as well as in solvents like acetonitrile (B52724) and methanol (B129727). drugfuture.com
Advanced Synthetic Routes for this compound and Analogues
The synthesis of this compound and its analogues involves sophisticated organic chemistry techniques. The general approach to synthesizing the texaphyrin core involves a condensation reaction. Specifically, it can be synthesized through the condensation of a diformyltripyrrane derivative with a phenylenediamine derivative. mdpi.com A common synthetic strategy involves a 1:1 Schiff base condensation between a tripyrrane dialdehyde (B1249045) and an appropriately derivatized o-phenylenediamine (B120857) under conditions of high dilution. nih.gov
The initial synthesis of texaphyrins utilized Cd2+ to aromatize the core, but this was later replaced to enable large-scale synthesis. wikipedia.org A more contemporary route starts with the reaction of an electron-rich pyrrole (B145914) with another pyrrole derivative to form a tri-pyrrole intermediate. wikipedia.org Subsequent steps involve deprotection, decarboxylation, and formylation to create a dialdehyde, which is then condensed with an aromatic diamine to form the macrocyclic core. wikipedia.org A final oxidation step yields the texaphyrin. wikipedia.org The lutetium ion is then introduced into the texaphyrin macrocycle. A described method for a similar lutetium(III) complex involves reacting the texaphyrin ligand with lutetium(III) acetate (B1210297) hydrate (B1144303) in methanol with triethylamine (B128534) at an elevated temperature. google.com
The texaphyrin scaffold is highly amenable to structural modification, allowing for the fine-tuning of its properties. researchgate.net Modifications can be made by introducing different side chains onto the macrocycle or by varying the metal ion in the core. researchgate.net These modifications can influence the molecule's solubility, charge, and ultimately its biological activity and distribution. nih.gov
For example, new texaphyrin derivatives have been synthesized to study the effect of different functional groups. nih.gov Carboxylate analogues have been created to investigate the importance of negatively charged groups, and a series of derivatives with varying numbers of sulfonate groups have been designed to understand the impact of charge on their interactions with biological targets. nih.gov These modifications are typically achieved by using appropriately derivatized starting materials in the synthesis of the texaphyrin core. nih.gov
To enhance the therapeutic efficacy and targeting of this compound, researchers have developed strategies to conjugate it with other molecules. A notable example is the synthesis of a Lutetium Texaphyrin-Celecoxib conjugate (LuCXB). nih.govrsc.org Celecoxib (B62257) is a cyclooxygenase-2 (COX-2) inhibitor, and its conjugation to the lutetium texaphyrin core is intended to create a synergistic therapeutic agent. nih.gov
Photophysical and Photochemical Characteristics in Biological Contexts
Absorption and Emission Spectroscopy Relevant to Biological Activation
The effectiveness of a photosensitizer in PDT is fundamentally linked to its ability to absorb light and subsequently emit energy. Motexafin (B12801952) lutetium exhibits distinct absorption and emission spectra that are crucial for its biological activity. oup.com
Far-Red Light Activation Wavelength (e.g., 732 nm) and Tissue Penetration Properties
A significant advantage of motexafin lutetium is its strong absorption of light in the far-red region of the electromagnetic spectrum, specifically with an absorption peak at 732 nm. oup.comaacrjournals.orguky.edu This is a critical feature for a photosensitizer intended for use in biological systems. Light at longer wavelengths, such as 732 nm, has a greater ability to penetrate through biological tissues compared to light of shorter wavelengths. aacrjournals.orguky.edupsu.edu This is because major endogenous chromophores like hemoglobin absorb less light in this region, reducing interference and allowing the activating light to reach deeper target tissues. aacrjournals.orgpsu.edu
The enhanced tissue penetration of 732 nm light allows for the treatment of larger and more deeply situated lesions. researchgate.net For instance, the penetration depth of 730 nm light has been measured in various tissues, demonstrating its potential for effective interstitial light delivery. psu.edu Following excitation, this compound exhibits a fluorescence emission band centered around 750 nm. oup.comahajournals.org This fluorescence can be utilized for in vivo imaging and to monitor the localization of the photosensitizer within tissues. ahajournals.org
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Absorption Peak | 732 | oup.comaacrjournals.orguky.edu |
Excited State Dynamics and Reactive Oxygen Species (ROS) Generation
Upon absorption of light, this compound transitions to an excited state, initiating a series of events that culminate in the production of cytotoxic reactive oxygen species (ROS). drugbank.comtandfonline.comnih.gov This process is the cornerstone of its photodynamic activity.
Singlet Oxygen Production (High Quantum Yields) and Photodynamic Mechanisms (Type I vs. Type II)
After light absorption, the this compound molecule is promoted from its ground state to an excited singlet state. nih.govkoreascience.kr It can then undergo a process called intersystem crossing to form a longer-lived excited triplet state. wikipedia.org It is from this triplet state that the key photochemical reactions occur.
Photodynamic therapy mechanisms are generally classified into two types: Type I and Type II. tandfonline.comnih.gov
Type I Mechanism: The excited triplet state of the photosensitizer reacts directly with a substrate molecule, leading to electron or hydrogen atom transfer, which results in the formation of radical ions or free radicals. These radicals can then react with molecular oxygen to produce various ROS. tandfonline.comnih.gov
Type II Mechanism: The excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (a triplet state), resulting in the formation of highly reactive singlet oxygen (¹O₂). tandfonline.comnih.gov
This compound is known to produce cytotoxic singlet oxygen with high quantum yields, indicating that the Type II mechanism is a predominant pathway for its photodynamic action. drugbank.comtandfonline.comahajournals.org The generation of singlet oxygen is a critical event, as this species is highly reactive and can cause oxidative damage to cellular components in its immediate vicinity, leading to cell death. wikipedia.org The efficiency of singlet oxygen production is a key determinant of a photosensitizer's therapeutic efficacy. oncohemakey.com
Photobleaching and Photodegradation Mechanisms in Biological Milieu
Photobleaching refers to the light-induced destruction of a photosensitizer, leading to a loss of its ability to absorb light and, consequently, its photosensitizing activity. univ-lille.fr This phenomenon can occur during photodynamic therapy as the photosensitizer is exposed to high fluences of light. The process can involve the modification of the molecule's structure, such as fragmentation or alteration of the porphyrin ring, resulting in non-absorbing photoproducts. univ-lille.fr
Evidence of photobleaching of this compound has been observed in clinical studies, where a decrease in the photosensitizer concentration during illumination has been noted. nih.govnih.gov The rate and extent of photobleaching can be influenced by factors such as the light dose, the concentration of the photosensitizer, and the oxygen concentration in the tissue. While photobleaching can limit the total photodynamic dose that can be delivered, it can also be used as an implicit dosimetric tool to monitor the progress of the treatment. oncohemakey.com
Molecular and Cellular Mechanisms of Action
Intracellular Localization and Subcellular Distribution
The efficacy of Motexafin (B12801952) lutetium as a photosensitizer is intrinsically linked to its accumulation in target cells and its distribution to specific subcellular sites where its photodynamic action can inflict maximal damage.
Cellular Uptake Pathways (e.g., Lipoprotein-mediated)
Following intravenous administration, Motexafin lutetium is known to be distributed with the low-density lipoprotein (LDL) cholesterol fraction in the bloodstream. nih.gov This association is a key factor in its cellular uptake, as many tumor cells exhibit an increased number of LDL receptors to meet their high metabolic demands. This suggests that this compound can be internalized into cells via LDL receptor-mediated endocytosis. Research on other hydrophobic photosensitizers has demonstrated that association with LDL facilitates their delivery to and accumulation in malignant tissues, a mechanism that is likely operative for this compound as well. nih.gov Fluorescence microscopy studies have confirmed a time-dependent increase in the intracellular concentration of this compound in various cell types, including macrophages and smooth muscle cells. ahajournals.orgahajournals.org
Organelle-Specific Accumulation (e.g., Mitochondria)
Once inside the cell, this compound does not distribute uniformly. Instead, it demonstrates a propensity to accumulate in specific organelles. Fluorescence microscopy has revealed that the primary subcellular localization sites for this compound are the lysosomes and the endoplasmic reticulum. ahajournals.org This initial compartmentalization is significant, as damage to these organelles can trigger distinct cellular stress responses.
Crucially, following photoactivation with light, a redistribution of the photosensitizer is observed. Fluorescence is subsequently detected in the mitochondria, indicating a migration of this compound to this critical organelle post-illumination. ahajournals.org This relocalization is a pivotal event in its mechanism of action, as mitochondria are central to both cellular metabolism and the regulation of programmed cell death.
Redox Homeostasis Disruption and Oxidative Stress Induction
The core mechanism of this compound's photodynamic activity is the generation of reactive oxygen species (ROS), which leads to a severe disruption of the cell's delicate redox balance and induces a state of acute oxidative stress. ahajournals.org
Depletion of Intracellular Antioxidants (e.g., Ascorbate (B8700270), Glutathione (B108866), NADPH, Protein Thiols)
The cytotoxic efficacy of this compound-mediated photodynamic therapy (PDT) is significantly influenced by the intracellular redox state. ahajournals.org The large burst of ROS produced upon photoactivation rapidly overwhelms the cell's antioxidant defense systems. This leads to the depletion of key intracellular antioxidants.
Research has shown that the depletion of intracellular glutathione (GSH) potentiates the cell-killing effect of this compound PDT. ahajournals.orgahajournals.orgnih.gov Conversely, supplementing with the antioxidant N-acetylcysteine, a precursor to glutathione, can attenuate this effect. ahajournals.orgahajournals.orgnih.gov Furthermore, recent studies have demonstrated that lutetium texaphyrin can directly facilitate the photoredox oxidation of nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) , a critical reducing equivalent in many biosynthetic and antioxidant pathways. nih.gov
While direct studies on this compound's effect on ascorbate and protein thiols are limited, research on the closely related compound Motexafin gadolinium provides strong evidence for this mechanism. Motexafin gadolinium has been shown to be a redox mediator that catalyzes the oxidation of intracellular reducing molecules, including ascorbate and both protein and non-protein thiols , leading to the generation of ROS. nih.gov Given the structural and chemical similarities, it is highly probable that this compound acts through a similar mechanism to deplete these vital antioxidants.
Table 1: Impact of this compound on Intracellular Antioxidants
| Antioxidant | Effect of this compound PDT | Evidence |
|---|---|---|
| Glutathione (GSH) | Depletion potentiates cytotoxicity | Direct evidence ahajournals.orgahajournals.orgnih.gov |
| NADPH | Subject to photoredox oxidation | Direct evidence nih.gov |
| Ascorbate | Likely depleted via oxidation | Inferred from Motexafin gadolinium studies nih.gov |
| Protein Thiols | Likely depleted via oxidation | Inferred from Motexafin gadolinium studies nih.gov |
Generation of Superoxide (B77818) Radicals and Other Reactive Species
Upon activation by light of a specific wavelength (approximately 732 nm), this compound transitions to an excited triplet state. nih.gov This high-energy state allows it to interact with molecular oxygen, leading to the production of highly cytotoxic ROS. The primary species generated is singlet oxygen (¹O₂), a highly reactive and short-lived molecule that can damage lipids, proteins, and nucleic acids in its immediate vicinity. drugbank.com
In addition to singlet oxygen, which is characteristic of a Type II photodynamic mechanism, there is evidence that lutetium texaphyrin conjugates can also produce superoxide radicals (O₂⁻•) through a Type I photodynamic pathway. nih.govresearchgate.net The generation of these various reactive species contributes to the widespread and indiscriminate oxidative damage that ultimately leads to cell death.
Induction of Programmed Cell Death Pathways
The extensive oxidative damage inflicted by this compound PDT culminates in the activation of programmed cell death pathways, primarily apoptosis. ahajournals.orgahajournals.org More recent evidence also points to the induction of pyroptosis, another form of programmed cell death. nih.gov
The apoptotic response is largely initiated by mitochondrial damage. The accumulation of this compound in mitochondria post-photoactivation, coupled with the localized burst of ROS, leads to a loss of the mitochondrial membrane potential (ΔΨm). ahajournals.org This event is a critical point of no return in the apoptotic cascade. The compromised mitochondrial outer membrane allows for the release of pro-apoptotic factors into the cytosol, most notably cytochrome c. ahajournals.org
Once in the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases such as caspase-3. mdpi.com The activation of this caspase cascade is a hallmark of this compound-induced apoptosis. ahajournals.org These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation and phosphatidylserine (B164497) externalization on the cell surface. ahajournals.orgnih.gov Studies have also shown that lutetium texaphyrin-mediated PDT can modulate the levels of Bcl-2 family proteins, which are key regulators of mitochondrial-mediated apoptosis. mdpi.com
Recent findings have also implicated a caspase-3/gasdermin E (GSDME) pathway in cell death induced by lutetium texaphyrin, suggesting that under certain conditions, it can trigger pyroptosis, an inflammatory form of programmed cell death. nih.gov
Table 2: Key Events in this compound-Induced Apoptosis
| Step | Event | Consequence |
|---|---|---|
| 1 | Mitochondrial Damage | Loss of mitochondrial membrane potential (ΔΨm) ahajournals.org |
| 2 | Protein Release | Release of cytochrome c from mitochondria into the cytosol ahajournals.org |
| 3 | Apoptosome Formation | Assembly of cytochrome c, Apaf-1, and pro-caspase-9 |
| 4 | Caspase Activation | Activation of initiator caspase-9 and executioner caspases (e.g., caspase-3) ahajournals.orgmdpi.com |
| 5 | Execution Phase | Cleavage of cellular substrates, leading to DNA fragmentation and cell death ahajournals.orgnih.gov |
Mitochondrial Membrane Potential Loss and Cytochrome c Release
A critical step in the apoptotic pathway initiated by this compound PDT is the disruption of mitochondrial function. nih.gov Treatment of vascular cells with this compound followed by illumination has been shown to cause a loss of mitochondrial membrane potential. nih.gov This depolarization of the mitochondrial membrane is a key event that leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.gov Cytochrome c in the cytosol is a primary trigger for the downstream activation of the apoptotic cascade. nih.gov
Caspase Activation and Apoptotic DNA Fragmentation
Once cytochrome c is released into the cytosol, it participates in the formation of the apoptosome, which in turn activates a family of cysteine proteases known as caspases. nih.gov Studies have confirmed that this compound-mediated PDT leads to significant caspase activation in vascular cells. nih.gov The activation of these executioner caspases is responsible for the systematic dismantling of the cell, including the induction of apoptotic DNA fragmentation. nih.gov Research in vascular cells demonstrated a substantial increase in the number of apoptotic cells, rising from a baseline of 7±2% to 34±3% following treatment. nih.gov
Table 1: Apoptotic Effects of this compound PDT on Vascular Cells
Parameter Observation Finding Apoptotic Cell Percentage (Baseline) Control group without PDT treatment 7±2% Apoptotic Cell Percentage (Post-PDT) Following this compound and photoactivation 34±3%
Redox-Sensitive Modulators of Apoptosis
The apoptotic cell-death pathway induced by this compound is redox-sensitive, meaning its efficacy is influenced by the intracellular balance of oxidants and antioxidants. nih.govresearchgate.net The cytotoxic action of the compound is potentiated by the depletion of intracellular glutathione, a major cellular antioxidant. nih.gov Conversely, the addition of the antioxidant N-acetylcysteine has been shown to attenuate the cell death induced by this compound PDT. nih.gov This indicates that the local redox environment is a critical modulator of the compound's therapeutic effect. nih.gov
Non-Apoptotic Cellular Responses
Beyond inducing apoptosis, this compound has been observed to influence other cellular behaviors.
Modulation of Cellular Proliferation and Migration
In the context of graft coronary artery disease, this compound-based PDT has been shown to significantly reduce intimal proliferation. researchgate.net Treatment resulted in a reduction of α-Smooth muscle cell actin and macrophage-positive areas within the neointima of allografts. researchgate.net While the inhibitory effect on cellular proliferation is documented, specific research detailing the direct influence of this compound on cell migration is not extensively covered in the reviewed literature.
Influence on Cytokine Release and Growth Factor Responses
Detailed studies specifically investigating the direct influence of this compound on cytokine release and growth factor responses are limited in the available scientific literature. However, in clinical studies for prostate cancer, treatment with this compound PDT has been shown to cause large, transient increases in serum Prostate-Specific Antigen (PSA) levels. nih.govnih.gov At 24 hours post-PDT, serum PSA increased by an average of 98±36% relative to baseline. nih.govnih.gov This elevation is interpreted as a biomarker of tissue damage and response to therapy rather than a direct modulation of cytokine signaling pathways. nih.govresearchgate.net
Molecular Interactions and Targeted Pathways
The fundamental targeted pathway of this compound is initiated by its accumulation in target cells, such as those in atherosclerotic plaque or tumors. drugbank.comnih.govnih.gov Upon activation with far-red light (approximately 732 nm), the compound undergoes a transition to a high-energy state. nih.gov This energized state facilitates the production of high quantum yields of singlet oxygen, a highly reactive oxygen species. drugbank.comresearchgate.net The resulting oxidative stress damages cellular components and triggers the intrinsic, mitochondria-mediated pathway of apoptosis, characterized by the loss of mitochondrial potential, cytochrome c release, and subsequent caspase activation. nih.gov
Interaction with Specific Cellular Components (e.g., DNA)
The cytotoxic effects of this compound-mediated PDT stem from its interaction with and damage to essential cellular components. The generation of ROS induces oxidative stress, which can directly and indirectly damage cellular structures, including DNA.
Research has shown that PDT with this compound leads to redox-sensitive apoptosis in vascular cells. nih.gov This apoptotic pathway involves several key events, including the loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, and the activation of caspases. nih.gov A direct consequence of this induced apoptosis is the fragmentation of cellular DNA. nih.gov In one study, the percentage of apoptotic cells, characterized by DNA fragmentation, increased from a baseline of 7+/-2% to 34+/-3% following treatment. nih.gov
Furthermore, studies on the related compound motexafin gadolinium (MGd) provide additional insight into the specific nature of the DNA damage. When combined with a reducing agent like ascorbic acid, motexafin gadolinium was found to generate ROS that led to an increase in DNA single-strand breaks. nih.govresearchgate.net However, this treatment did not cause a significant increase in double-strand breaks. nih.gov The generation of ROS also disrupts the cell's antioxidant defenses by depleting glutathione (GSH), which can enhance the DNA-damaging effects. nih.gov This alteration of the intracellular redox state is a critical component of the compound's mechanism of action. nih.gov
| Cellular Component | Observed Effect | Mechanism | Supporting Evidence |
|---|---|---|---|
| DNA | Apoptotic DNA Fragmentation | Induction of apoptosis via mitochondrial pathway and caspase activation. nih.gov | Increase in apoptotic cells from 7% to 34% post-PDT. nih.gov |
| DNA | Induction of Single-Strand Breaks | Generation of reactive oxygen species (ROS) that directly damage DNA. nih.govresearchgate.net | Significant increase in alkaline tail moment in Comet assays. nih.gov |
| Mitochondria | Loss of Membrane Potential | ROS-induced oxidative stress targeting mitochondrial membranes. nih.gov | Associated with the release of cytochrome c. nih.gov |
| Glutathione (GSH) | Depletion of Intracellular Levels | ROS generation alters cellular redox homeostasis. nih.gov | A 58.9% decrease in GSH levels relative to controls. nih.gov |
*Findings based on studies with the related compound motexafin gadolinium.
Engagement with Inflammatory Pathways (e.g., Cyclooxygenase-2)
The molecular framework of this compound has been leveraged to engage with specific inflammatory pathways that are often upregulated in cancerous tissues. A notable example is the targeting of the cyclooxygenase-2 (COX-2) pathway. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. nih.gov This enzyme is frequently overexpressed on the membranes of various tumor cells, making it a prime target for anticancer therapies. nih.gov
To exploit this, a novel conjugate molecule, named LuCXB, was developed by integrating a lutetium texaphyrin core (the active component of this compound) with celecoxib (B62257), a well-known COX-2 inhibitor. nih.govpatsnap.com This design strategy aims to enhance the delivery and localization of the photosensitizer to cancer cells that overexpress COX-2. nih.gov
Experimental results confirm the efficacy of this approach. The LuCXB conjugate showed significantly higher accumulation in COX-2 positive cells (82.4 µg/L) compared to both COX-2 negative cells (16.2 µg/L) and treatment with the unconjugated lutetium texaphyrin (LuTex) in either cell type (12.2 µg/L and 8.9 µg/L, respectively). nih.gov By targeting the COX-2 pathway, the conjugate not only improves tumor-specific accumulation but also has the potential to inhibit angiogenesis, as the COX-2 product prostaglandin (B15479496) E2 (PGE2) is a known angiogenic factor. nih.gov
| Compound | Target | Rationale | Key Finding |
|---|---|---|---|
| LuCXB (Lutetium Texaphyrin–Celecoxib Conjugate) | Cyclooxygenase-2 (COX-2) Enzyme | COX-2 is overexpressed in many solid tumors and contributes to inflammation and angiogenesis. nih.gov | Significantly enhanced accumulation in COX-2 positive cells compared to COX-2 negative cells and the unconjugated photosensitizer. nih.gov |
| Celecoxib (moiety) | COX-2 Inhibition | Inhibits the conversion of arachidonic acid to prostaglandin E2 (PGE2), a tumor-derived angiogenic factor. nih.gov | The conjugate design combines photosensitization with anti-inflammatory and anti-angiogenic activity. nih.gov |
Immune System Modulation in the Context of Immuno-Photodynamic Therapy
The application of this compound extends into the realm of immuno-photodynamic therapy (IPDT), a strategy that combines the direct cytotoxic effects of PDT with the stimulation of an antitumor immune response. nih.govpatsnap.com The development of conjugates like LuCXB is central to this advanced therapeutic modality. patsnap.com
Upon photoirradiation, the lutetium texaphyrin core can follow different photodynamic pathways. While it is known to produce singlet oxygen via a type II mechanism, the LuCXB conjugate was found to produce superoxide radicals (O₂⁻•) through a type I photodynamic pathway. nih.govpatsnap.com The generation of superoxide radicals is significant because it can be effective even in the hypoxic (low oxygen) microenvironments characteristic of many solid tumors, where the efficacy of oxygen-dependent type II PDT is often limited. nih.gov
The production of these radicals provides an initial line of defense against the tumor while simultaneously promoting an immunogenic response. patsnap.com This photoinduced immunomodulation is a cornerstone of IPDT, which aims for the complete eradication of tumors and the prevention of recurrence by engaging the patient's own immune system. nih.gov The therapeutic effects observed in preclinical models using a targeted delivery system for LuCXB are attributed to a synergistic mechanism that combines antiangiogenesis (via COX-2 inhibition) with this photoinduced cancer immunotherapy. patsnap.com
Pre Clinical Evaluation in in Vitro and in Vivo Models
In Vitro Cellular Model Systems
The cytotoxic effects of motexafin (B12801952) lutetium, particularly when activated by light in photodynamic therapy (PDT), have been quantified using various cell viability and growth inhibition assays. Studies on vascular cells, including RAW macrophages and human vascular smooth muscle cells, have demonstrated that illumination of cells loaded with motexafin lutetium impairs cellular viability and growth. The half-maximal inhibitory concentration (IC50) for this effect was found to be in the range of 5 to 20 micromoles per liter (µmol/L) when illuminated with 732-nm light. nih.gov
Further research has indicated that the intracellular redox state can influence the efficacy of this compound. Depletion of intracellular glutathione (B108866), a key antioxidant, potentiated cell death, while the addition of the antioxidant N-acetylcysteine attenuated it, highlighting the role of oxidative stress in the compound's mechanism of action. nih.gov In human uterine cancer cell lines, the combination of a related compound, motexafin gadolinium, with ascorbate (B8700270) led to decreased cell viability, further supporting the role of redox cycling in the therapeutic effect. nih.gov
| Cell Type | Assay Type | Key Findings | Source |
|---|---|---|---|
| RAW Macrophages, Human Vascular Smooth Muscle Cells | Cell Viability/Growth Inhibition | IC50 of 5-20 µmol/L with 732-nm light illumination. | nih.gov |
| Human Uterine Cancer Cells (MES-SA) | Growth Inhibition (MTT Assay) | Decreased viability when incubated with Motexafin Gadolinium and ascorbate. | nih.gov |
Fluorescence microscopy has been a pivotal tool in visualizing the uptake and distribution of this compound within cells. Time-dependent uptake of the compound has been observed in RAW macrophages and human vascular smooth muscle cells. nih.gov In the murine EMT6 mammary sarcoma model, in vitro cellular uptake studies revealed that the retention of the photosensitizer increased with the duration of incubation. nih.gov
Confocal laser scanning microscopy has provided more detailed insights into the subcellular localization of this compound. In EMT6 cells, the compound was found to localize primarily within the lysosomes. nih.gov Subsequent illumination of these cells resulted in lysosomal breakup, extensive cytoplasmic blebbing, and ultimately, cell death. nih.gov Studies with the analogous compound, motexafin gadolinium, in murine EMT6 mammary sarcoma and Rif-1 fibrosarcoma cell lines showed localization primarily within the lysosomes and endoplasmic reticulum, and to a lesser extent in the Golgi apparatus and mitochondria. nih.gov
The mechanism of cell death induced by this compound-mediated PDT involves significant effects on mitochondrial function and the production of reactive oxygen species (ROS). Research has shown that PDT with this compound is associated with a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria, a key event in the initiation of apoptosis. nih.gov
The generation of cytotoxic singlet oxygen and other ROS upon photoactivation is a primary mechanism of action for photosensitizers like this compound. nih.govnih.gov The related compound, motexafin gadolinium, has been shown to catalyze the oxidation of cellular reducing agents like NADPH and ascorbate, leading to the formation of hydrogen peroxide. nih.gov This futile redox cycling increases oxidative stress within cancer cells, thereby enhancing their sensitivity to treatments like ionizing radiation. nih.gov Assays using dichlorofluorescin acetate (B1210297) have confirmed an increase in fluorescence in cultures treated with motexafin gadolinium and ascorbate, indicating a rise in ROS levels. nih.gov
In Vivo Animal Model Systems
Murine xenograft models, where human or other animal tumors are grown in immunodeficient mice, have been instrumental in evaluating the in vivo efficacy of this compound. In a study using the EMT6 mammary sarcoma model in BALB/c mice, noninvasive spectral imaging analysis demonstrated selective uptake of the compound in the tumors compared to surrounding normal tissue. nih.gov
The therapeutic efficacy of this compound-mediated PDT was significant in this model. Irradiation with 732 nm light three hours after intravenous injection of the compound resulted in a 100% cure rate, with no evidence of cancer. nih.gov When light was applied five hours post-injection, a 75% cure rate was observed. nih.gov Histological examination of the treated tumors revealed apoptosis at early time points post-PDT, which progressed to extensive necrosis over time. nih.gov The induction of apoptosis was further confirmed by the observation of the characteristic DNA ladder pattern in gel electrophoresis of extracts from the photoirradiated tumors. nih.gov The related compound, motexafin gadolinium, has also been studied in murine EMT6 mammary sarcoma and Rif-1 fibrosarcoma cell lines to understand its intracellular localization as a radiation enhancer. nih.gov
| Drug-Light Interval | Cure Rate | Histological Findings | Source |
|---|---|---|---|
| 3 hours | 100% | Apoptosis progressing to extensive necrosis. | nih.gov |
| 5 hours | 75% | Apoptosis progressing to extensive necrosis. | nih.gov |
Canine models have provided a valuable platform for organ-specific pre-clinical studies of this compound-mediated PDT, particularly for conditions that are challenging to model in smaller animals. In the context of prostate cancer, studies in adult male beagles have demonstrated the feasibility of comprehensively treating the entire prostate gland. aacrjournals.orgnih.gov The tissue response was characterized by initial inflammation and necrosis, followed by glandular atrophy and fibrosis. aacrjournals.orgnih.gov Different light delivery techniques, including interstitial, transurethral, and combined approaches, were evaluated to optimize treatment coverage and minimize damage to surrounding structures like the urethra. aacrjournals.orgnih.gov
For intraperitoneal applications, a canine study of this compound-mediated PDT was conducted to evaluate normal tissue toxicities. wpmucdn.com This is relevant for treating peritoneal carcinomatosis and sarcomatosis. The study found that the treatment was well-tolerated at the doses of drug and light studied, with only mild and transient abnormalities in liver function tests observed. wpmucdn.com This model allowed for the assessment of in situ fluorescence of the compound in various abdominal tissues and the impact of the therapy in the presence or absence of a bowel resection. wpmucdn.com
Rodent Models for Vascular Pathologies (e.g., Atherosclerosis, Restenosis)
The pre-clinical efficacy of this compound has been extensively evaluated in rodent models that mimic human vascular pathologies such as atherosclerosis and restenosis. In a notable study, a rat heterotopic heart transplantation model was utilized to investigate graft coronary artery disease (GCAD), a form of accelerated atherosclerosis that occurs in transplanted organs. nih.gov This model effectively replicates the intimal proliferation characteristic of the disease. nih.govresearchgate.net
Another significant rodent model employed is the rat isograft model for vein graft disease. ahajournals.orgahajournals.org In this model, a segment of the inferior vena cava is grafted into the arterial circulation, leading to the development of intimal hyperplasia, a key feature of restenosis. ahajournals.orgahajournals.org These models are instrumental in assessing the impact of this compound-based photodynamic therapy (PDT) on the progression of these vascular conditions. nih.govahajournals.orgahajournals.org
Endothelial Dysfunction Models (e.g., Hamster Femoral Artery)
To investigate the effects of this compound on endothelial dysfunction, a precursor to atherosclerosis, researchers have utilized the hamster femoral artery model. In this model, endothelial injury is induced, often through balloon dilation, to simulate the damage that can lead to vascular inflammation and dysfunction. The response of the artery to vasodilators is then measured to assess the degree of endothelial dysfunction and the potential therapeutic benefits of this compound-mediated PDT.
Biolocalization and Distribution Studies in Model Organisms
Preferential Accumulation in Diseased Tissues (e.g., Tumor, Atherosclerotic Plaque)
A critical aspect of this compound's potential as a therapeutic agent is its ability to selectively accumulate in diseased tissues. researchgate.netahajournals.orgahajournals.orgnih.gov Studies have demonstrated that this compound preferentially localizes in both tumors and atherosclerotic plaques. researchgate.netahajournals.orgahajournals.orgnih.gov This selective uptake is attributed to the higher metabolic rate of these tissues. In a rat model of vein graft disease, the concentration of this compound in the grafted veins was found to be 9.3 times higher than in the normal inferior vena cava, highlighting its significant affinity for these pathological tissues. ahajournals.orgahajournals.org This preferential accumulation is a key factor in the targeted cytotoxic effects of photodynamic therapy, minimizing damage to surrounding healthy tissues. nih.gov
Factors Influencing Tissue Distribution (e.g., Lipoprotein Binding)
The distribution of this compound within the body is influenced by its association with lipoproteins. It has been observed that this compound is distributed with the low-density lipoprotein (LDL) cholesterol fraction in the blood. This binding to lipoproteins is thought to be a primary reason for its accumulation in atherosclerotic plaques, which are rich in LDL receptors. The affinity for these lipoproteins facilitates the delivery and retention of the photosensitizer within the target vascular lesions.
Photodynamic Efficacy and Biological Outcomes in Models
Reduction of Intimal Hyperplasia and Atherosclerotic Lesions
Photodynamic therapy with this compound has demonstrated significant efficacy in reducing both intimal hyperplasia and atherosclerotic lesions in various animal models. nih.govahajournals.orgahajournals.orgmdpi.com In a rat model of graft coronary artery disease, PDT with this compound led to a significant reduction in both the percentage of affected vessels and the degree of intimal proliferation compared to control groups. nih.gov Similarly, in a rat vein graft model, treatment at an early stage (4 weeks after grafting) resulted in a significant reduction of the intima/media ratio. ahajournals.orgahajournals.orgnih.gov The cytotoxic effects are mediated by the generation of singlet oxygen upon photoactivation, which induces apoptosis in key cellular components of the plaque, such as macrophages and smooth muscle cells. nih.gov
| Vascular Pathology Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Graft Coronary Artery Disease | Rat Heterotopic Heart Transplant | Significant reduction in the percentage of affected vessels and intimal proliferation. | nih.gov |
| Vein Graft Intimal Hyperplasia | Rat Isograft Model | Significant reduction in the intima/media ratio when treated at 4 weeks post-grafting. | ahajournals.orgahajournals.org |
| Atherosclerosis | Rabbit Balloon Injury Model | Significant decrease in macrophage numbers and a reduction in atherosclerotic burden. | mdpi.com |
Modulation of Macrophage Activity and Smooth Muscle Cell Fate
Pre-clinical research indicates that this compound-mediated photodynamic therapy (PDT) significantly influences the behavior of key cellular components of atherosclerotic plaques, namely macrophages and vascular smooth muscle cells (SMCs). In vitro studies using RAW macrophages and human vascular SMCs demonstrated a time-dependent uptake of this compound. nih.gov Subsequent activation with 732-nm light resulted in impaired cellular viability and growth, with an IC50 (half-maximal inhibitory concentration) ranging from 5 to 20 µmol/L. nih.govahajournals.orgahajournals.org
The primary mechanism of cell death induced by this compound-PDT is apoptosis. ahajournals.orgnih.gov The process is redox-sensitive, meaning it is influenced by the intracellular balance of oxidants and antioxidants. nih.govahajournals.org Depleting intracellular glutathione, a key antioxidant, potentiated cell death, whereas the addition of the antioxidant N-acetylcysteine attenuated it. nih.govahajournals.org The apoptotic pathway involves the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases. nih.govahajournals.org Studies documented a significant increase in apoptotic cells, from a baseline of 7±2% to 34±3% of total cells after treatment. nih.govahajournals.orgahajournals.org
In vivo animal models corroborate these cellular findings. In a rodent allograft model of graft coronary artery disease, this compound-PDT led to a significant reduction in both macrophage antibody-positive areas and alpha-smooth muscle cell actin-positive areas within the neointima, indicating a depletion of these cell types from the atherosclerotic lesions. nih.gov
Table 1: In Vitro Effects of this compound-PDT on Vascular Cells
| Cell Type | Parameter | Finding | Citation |
|---|---|---|---|
| RAW Macrophages | Viability (IC50) | 5 to 20 µmol/L | nih.govahajournals.orgahajournals.org |
| Human Vascular SMCs | Viability (IC50) | 5 to 20 µmol/L | nih.gov |
| Macrophages & SMCs | Apoptosis Induction | Increase from 7±2% to 34±3% of total cells | nih.govahajournals.orgahajournals.org |
Impact on Cellularity and Tissue Remodeling
By inducing apoptosis in macrophages and smooth muscle cells, this compound-PDT directly impacts plaque cellularity, contributing to tissue remodeling and a reduction in atherosclerotic burden. nih.govahajournals.org The targeted elimination of these cells, particularly lipid-laden macrophages (foam cells), is a key mechanism for plaque regression. ahajournals.org
Table 2: In Vivo Effects of this compound-PDT on Atherosclerotic Plaque
| Animal Model | Key Finding | Citation |
|---|---|---|
| Rodent Allograft | Significant reduction in intimal proliferation | nih.gov |
| Rodent Allograft | Significant reduction in macrophage and SMC-positive areas | nih.gov |
Effects on Endothelial Function
The vascular endothelium plays a critical role in maintaining vascular homeostasis, and its dysfunction is a hallmark of early atherosclerosis. Pre-clinical studies have explored the impact of this compound-PDT on endothelial function, with findings suggesting a potentially restorative effect.
In a hamster model of balloon dilation injury, which induces endothelial dysfunction, treatment with this compound-mediated PDT was shown to improve this condition. oup.com The mechanism for this improvement was linked to an increase in the function of endothelial nitric oxide synthase (eNOS), an enzyme crucial for producing nitric oxide, a key molecule in vasodilation and vascular health. oup.com The cytotoxic and anti-inflammatory effects of the therapy may reduce the presence of immune cells in the intimal layer, further contributing to the restoration of endothelial function. oup.com While other studies focused on tumor models have shown that PDT can induce damage to the vascular endothelium, the findings in atherosclerosis models suggest that the therapy can be modulated to achieve beneficial, rather than detrimental, effects on endothelial health. nih.gov
Advanced Methodologies for Research and Characterization
Spectroscopic Techniques for In Situ and Ex Vivo Analysis
Spectroscopic methods are fundamental in the study of motexafin (B12801952) lutetium, offering non-invasive or minimally invasive ways to gather real-time data on drug concentration and tissue properties.
Fluorescence Spectroscopy for Photosensitizer Concentration Determination
Fluorescence spectroscopy is a key technique for quantifying motexafin lutetium concentrations in tissues. nih.govoup.com this compound exhibits a characteristic fluorescence emission peak around 750 nm when excited with light in the 470-480 nm range. oup.com This distinct spectral signature allows for its specific detection, as no endogenous chromophores emit fluorescence in this wavelength region. oup.com
In practice, interstitial fluorescence spectroscopy has been used in human studies, such as those involving the prostate, to measure in vivo fluorescence before and after PDT. nih.govnih.gov This involves inserting a side-firing optical fiber into the tissue to deliver excitation light (e.g., from a 465 nm LED) and collect the emitted fluorescence. nih.govnih.gov By fitting the collected spectra with the known fluorescence spectrum of this compound, a quantitative measure of the local concentration can be derived. nih.govnih.gov
However, in vivo measurements can be affected by the strong optical absorption of tissues, which can reduce the measured fluorescence intensity. nih.govnih.gov To address this, empirical correction factors are often developed and applied to improve the accuracy of concentration estimates. nih.govnih.gov These in vivo findings can be validated through ex vivo spectrofluorometric assays of excised tissue samples. spiedigitallibrary.org For ex vivo analysis, tissue samples are typically homogenized and the this compound extracted into an organic solvent. The fluorescence of the extract is then measured with a spectrofluorometer to determine the concentration. spiedigitallibrary.org
Studies have demonstrated the utility of fluorescence microscopy to observe the time-dependent uptake of this compound in vascular smooth muscle cells and macrophages. ahajournals.orgnih.gov This technique has also been used to determine the subcellular localization of the photosensitizer, revealing its accumulation within lysosomes and the endoplasmic reticulum. ahajournals.org
Diffuse Reflectance Spectroscopy (DRS) for Tissue Optical Properties and Oxygenation
Diffuse Reflectance Spectroscopy (DRS) is a powerful, non-invasive optical technique used to measure tissue optical and physiological properties in real-time. spiedigitallibrary.org DRS provides information on tissue absorption and scattering, which can be used to determine parameters such as blood oxygen saturation, hemoglobin concentration, and photosensitizer concentration. spiedigitallibrary.orgnih.gov
DRS systems typically employ a broadband light source and a fiber optic probe that delivers light to the tissue and collects the diffusely reflected light at various distances from the source. wpmucdn.comresearchgate.net The collected reflectance spectra, often in the 600 to 800 nm range, are then analyzed using a diffusion approximation of the photon transport equation to extract the tissue's optical properties. spiedigitallibrary.orgwpmucdn.comresearchgate.net
This technique has been successfully used to measure this compound concentration in vivo in various tissues, including canine large bowels, kidneys, and prostates, as well as in murine tumors. spiedigitallibrary.orgwpmucdn.comresearchgate.net The in vivo DRS measurements of this compound concentration have been validated against ex vivo spectrofluorometric assays, showing a good correlation. spiedigitallibrary.orgpsu.edu DRS can also simultaneously measure total hemoglobin concentration and tissue blood oxygen saturation, providing critical information for understanding the tumor microenvironment and predicting PDT efficacy. wpmucdn.comresearchgate.net
Mass Spectrometry-Based Analytical Approaches
Mass spectrometry offers high specificity and sensitivity for the quantification of this compound and its elemental components in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying the intact this compound molecule in biological samples like human plasma. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
In a typical LC-MS/MS workflow for this compound, the compound is first extracted from the plasma, often through protein precipitation. nih.govnih.gov An internal standard, a closely related analog of this compound, is added to improve the accuracy and precision of the quantification. nih.govnih.gov The extracted sample is then injected into the LC-MS/MS system, where this compound is separated from other plasma components on a C18 column and detected using an electrospray interface. nih.govnih.gov
This method has been validated to be fast, simple, precise, and accurate, with a linear response over a relevant concentration range. nih.govnih.gov LC-MS/MS is specific for the intact this compound, allowing for the study of its pharmacokinetics and stability in vivo. nih.govnih.gov Studies comparing LC-MS/MS data with elemental analysis have provided insights into the degradation or metabolism of the drug over time. nih.gov
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Elemental Lutetium Quantification
Inductively coupled plasma-atomic emission spectroscopy (ICP-AES), also known as inductively coupled plasma-optical emission spectrometry (ICP-OES), is a technique used to measure the total amount of elemental lutetium in a sample. nih.govnih.govsemanticscholar.org Unlike LC-MS/MS, which quantifies the intact drug molecule, ICP-AES provides a measure of the total lutetium present, regardless of whether it is part of the this compound complex or has been released. nih.govnih.gov
For ICP-AES analysis, the biological sample, such as plasma, is digested, typically with nitric acid, to break down the organic matrix and free the lutetium atoms. nih.govnih.gov An internal standard, such as indium, is used for accurate quantification. nih.gov The digested sample is then introduced into the ICP-AES system, where the high-temperature plasma excites the lutetium atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of lutetium in the sample.
ICP-AES methods for lutetium quantification have been shown to be robust, with validated accuracy and precision. nih.govnih.gov By comparing the results from ICP-AES with those from LC-MS/MS, researchers can assess the in vivo stability of the this compound complex. nih.gov For instance, a higher concentration of total lutetium measured by ICP-AES compared to the concentration of intact this compound measured by LC-MS/MS at later time points suggests degradation or metabolism of the drug. nih.gov
Advanced Imaging Techniques for Research Models
Advanced imaging techniques are invaluable for non-invasively monitoring the effects of this compound-based therapies in preclinical research models.
Magnetic Resonance Imaging (MRI) has been utilized to assess the efficacy of photodynamic therapy in animal models of cancer. nih.gov High-field MRI can be used to measure changes in tumor volume and T2 relaxation times before and after PDT. nih.gov These imaging parameters can provide insights into PDT-induced vascular damage and hemorrhagic necrosis within the tumor. nih.gov While not directly imaging this compound, MRI offers a way to visualize and quantify the therapeutic response elicited by the photosensitizer.
In the context of atherosclerosis research, ultrasound imaging has been employed in animal models to evaluate the effects of this compound-mediated PDT on endothelial dysfunction. oup.comoup.com A computerized B-mode ultrasound image processing software has been developed to automatically measure changes in the artery wall, such as acetylcholine-mediated dilation. oup.comoup.com This allows for the assessment of improvements in endothelial function following treatment.
Fluorescence spectral imaging has also been used in animal models to examine the distribution of this compound within atherosclerotic plaques following local injection. oup.com This technique combines spectroscopy with imaging to visualize the location and relative concentration of the photosensitizer within the tissue.
Below is a data table summarizing key research findings from the discussed methodologies:
| Methodology | Analyte/Parameter Measured | Sample Type | Key Findings/Application | Reference(s) |
| Fluorescence Spectroscopy | This compound Concentration | Human Prostate Tissue, Vascular Cells | Quantitative in vivo and ex vivo concentration measurement; subcellular localization. | nih.govnih.govahajournals.org |
| Diffuse Reflectance Spectroscopy (DRS) | Tissue Optical Properties, Hemoglobin Concentration & Oxygenation, this compound Concentration | Canine & Human Tissues, Murine Tumors | Non-invasive, real-time monitoring of PDT-relevant parameters. | spiedigitallibrary.orgwpmucdn.comresearchgate.netpsu.edu |
| LC-MS/MS | Intact this compound | Human Plasma | Specific quantification for pharmacokinetic studies. | nih.govnih.gov |
| ICP-AES | Total Elemental Lutetium | Human Plasma | Measurement of total lutetium to assess drug stability. | nih.govnih.gov |
| Magnetic Resonance Imaging (MRI) | Tumor Volume, T2 Relaxation Time | Animal Tumor Models | Non-invasive assessment of therapeutic response to PDT. | nih.gov |
| Ultrasound Imaging | Artery Wall Dilation | Animal Atherosclerosis Models | Evaluation of endothelial function improvement after PDT. | oup.comoup.com |
| Fluorescence Spectral Imaging | This compound Distribution | Animal Atherosclerotic Plaque | Visualization of photosensitizer localization in tissue. | oup.com |
Computational and Modeling Approaches
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and predict the photophysical properties of photosensitizers like this compound. researchgate.netresearchgate.net These methods allow researchers to calculate key parameters that govern the compound's behavior upon light absorption, which is fundamental to its mechanism of action in photodynamic therapy. researchgate.net
Studies have employed DFT to optimize the molecular geometries of this compound and related texaphyrin complexes in their ground state (S₀), first singlet excited state (S₁), and first triplet excited state (T₁). researchgate.netnih.gov The energy levels of these states are critical, as an efficient photosensitizer must be able to transition from the short-lived S₁ state to the longer-lived T₁ state via intersystem crossing. It is from this triplet state that the energy transfer to molecular oxygen occurs, generating cytotoxic singlet oxygen.
Furthermore, DFT calculations have been instrumental in designing and understanding novel derivatives. For example, in a study of a Lutetium Texaphyrin-Celecoxib conjugate (LuCXB), TD-DFT calculations were performed to understand why different folded and unfolded conformations of the conjugate produced different types of reactive oxygen species (ROS). nih.gov The calculations helped elucidate the transition between Type I (superoxide generation) and Type II (singlet oxygen generation) photodynamic pathways. nih.gov Such computational insights are invaluable for the rational design of next-generation photosensitizers with tailored properties. researchgate.net
| Computational Method | Property Investigated | Key Findings / Application | Source(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular structure and stability | Used to optimize geometries and compare the stability of lutetium(III) texaphyrins with other metal-texaphyrin complexes (e.g., actinide motexafins). | researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic energy levels (S₀, S₁, T₁) | Calculated the energy gaps between ground and excited states to predict the efficiency of intersystem crossing and subsequent ROS generation. | nih.gov |
| TD-DFT | Reactive Oxygen Species (ROS) generation mechanism | Provided insight into why a Lutetium Texaphyrin-Celecoxib conjugate shifts from a Type II to a Type I photochemical mechanism based on its conformation. | nih.gov |
| DFT | Photophysical properties | Systematically calculated to understand the mechanisms of PDT for candidate photosensitizers. | researchgate.net |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While direct molecular docking studies of this compound with the enzyme cyclooxygenase-2 (COX-2) are not prominent in the available literature, research has explored conjugates of this compound with known COX-2 inhibitors. nih.govresearchgate.net
One such example is the development of a Lutetium Texaphyrin-Celecoxib conjugate, referred to as LuCXB. nih.govresearchgate.net Celecoxib (B62257) is a well-known selective COX-2 inhibitor. By conjugating it to the this compound core, researchers aimed to create a novel agent for immuno-photodynamic therapy (IPDT). researchgate.net The celecoxib moiety can modulate the tumor microenvironment, while the lutetium texaphyrin core acts as the photosensitizer. researchgate.net Computational studies, including molecular dynamics simulations, were used to understand how the two components of LuCXB self-associate in aqueous environments, which in turn influences the type of ROS generated upon photoirradiation. nih.gov
The general principle of docking COX-2 inhibitors involves identifying key interactions within the enzyme's binding pocket. For many inhibitors, crucial interactions include hydrogen bonds with residues like Arg120, Tyr355, and Ser530, as well as hydrophobic contacts. mdpi.com The development of conjugates like LuCXB represents a sophisticated approach to combine the properties of a photosensitizer with the specific biological activity of another molecule, such as a COX-2 inhibitor. researchgate.net
| Compound/Conjugate | Components | Research Focus | Source(s) |
|---|---|---|---|
| Lutetium Texaphyrin-Celecoxib (LuCXB) | Photosensitizer Core: Lutetium Texaphyrin (this compound). Inhibitor Moiety: Celecoxib (a selective COX-2 inhibitor). | Designed as a potential agent for immuno-photodynamic therapy (IPDT). Computational studies focused on self-association and its effect on the ROS generation pathway. | nih.govresearchgate.net |
A significant challenge in achieving predictable outcomes with this compound-mediated photodynamic therapy is the substantial heterogeneity of tissues. oncotarget.comnih.gov Research has consistently shown considerable inter- and intra-patient variations in light distribution, photosensitizer concentration, and tissue optical properties, particularly in studies of the human prostate. oncotarget.comnih.govscispace.com This variability makes standardized treatment dosimetry difficult and underscores the need for individualized modeling and real-time measurements. scispace.comuky.edu
An integrated approach has been developed to quantify the in-vivo distribution of light fluence, optical properties, drug concentration, and tissue oxygenation. nih.govscispace.com Using interstitial probes, researchers have measured the optical properties of cancerous human prostate tissue at the 732 nm activation wavelength of this compound. nih.govcapes.gov.br These measurements provide the data needed to model light propagation and drug distribution.
Key findings from these in-vivo studies in human prostate show that the mean light penetration depth at 732 nm is approximately 0.4 cm, which is about half the penetration depth observed in canine prostate models. oncotarget.comcapes.gov.br This difference is largely attributed to a four-fold increase in the transport scattering coefficient (μs') in human prostate tissue. capes.gov.br The absorption coefficient (μa) was found to be proportional to the this compound concentration measured from biopsies. capes.gov.br These findings highlight that tissue optics play a dominant role in treatment efficacy and that modeling systems must account for this heterogeneity to ensure adequate and consistent dose delivery throughout the target volume. uky.edu
| Parameter | Mean Value (± SD) | Range | Tissue | Source(s) |
|---|---|---|---|---|
| Effective Attenuation Coefficient (μeff) | 2.9 ± 0.7 cm⁻¹ | 0.91 - 6.7 cm⁻¹ | Human Prostate | capes.gov.br |
| Optical Penetration Depth (δ = 1/μeff) | 0.4 ± 0.1 cm | 0.1 - 1.1 cm | Human Prostate | oncotarget.comcapes.gov.br |
| Absorption Coefficient (μa) | 0.37 ± 0.24 cm⁻¹ | 0.07 - 1.62 cm⁻¹ | Human Prostate | capes.gov.br |
| Transport Scattering Coefficient (μs') | 14 ± 11 cm⁻¹ | 1.1 - 44 cm⁻¹ | Human Prostate | capes.gov.br |
Future Directions and Theoretical Advancements in Motexafin Lutetium Research
Development of Novel Texaphyrin Structures for Enhanced Photophysical and Biological Properties
The core texaphyrin macrocycle, which forms the foundation of motexafin (B12801952) lutetium, possesses inherent photophysical advantages, including strong light absorption in the far-red spectrum (around 732 nm), allowing for deeper tissue penetration than earlier photosensitizers. nih.govresearchgate.net Texaphyrins are also noted for their ability to generate reactive oxygen species (ROS) and act as redox mediators. nih.gov Future research is centered on the rational design and synthesis of new texaphyrin analogs to amplify these characteristics.
Key areas of structural modification include:
Modulation of the Macrocycle: Altering the peripheral substituents on the texaphyrin ring can fine-tune its electronic properties. These modifications can enhance the quantum yield of singlet oxygen, the primary cytotoxic agent in PDT, and shift the Q-band absorption peak to even longer wavelengths for improved tissue penetration. researchgate.netnih.gov
Varying the Central Metal Ion: While lutetium is used in motexafin lutetium, the large coordination core of the texaphyrin ligand can stably complex with a variety of other metal cations, particularly from the lanthanide series. nih.gov Synthesizing texaphyrins with different metal ions could yield novel complexes with unique photophysical or biological activities, such as altered redox potentials or the ability to be used in different imaging modalities.
Improving Solubility and Biodistribution: Strategic placement of hydrophilic or lipophilic functional groups can modify the solubility and pharmacokinetic profile of the molecule. This allows for better control over how the drug is distributed in the body and how it interacts with cellular membranes, potentially leading to more selective accumulation in target tissues.
These synthetic strategies aim to create a new generation of texaphyrins with optimized light-absorbing capabilities and more efficient ROS production, leading to greater therapeutic efficacy.
Strategies for Targeted Delivery and Precision Activation in Biological Models
A central goal in advancing this compound therapy is to maximize its effect on pathological tissues while minimizing exposure to healthy surrounding cells. This is being pursued through sophisticated strategies for both targeted delivery of the drug and precise activation with light.
Targeted Delivery: Advanced drug delivery systems are being designed to carry this compound directly to the intended site. nih.govbgu.ac.il One promising approach involves conjugation, where the texaphyrin molecule is chemically linked to a targeting moiety. Examples include:
Aptamer Conjugation: Functionalizing nanocarriers like exosomes with aptamers that specifically bind to proteins overexpressed on cancer stem cells. patsnap.com
Drug Scaffolding: Attaching the texaphyrin core to other therapeutic agents, such as platinum-based drugs, to create a dual-action compound that selectively accumulates in tumors. researchgate.net
Precision Activation: The therapeutic action of this compound is initiated by light, offering a high degree of spatial control. Research focuses on refining light delivery to match the exact geometry of the target tissue. Interstitial photodynamic therapy involves placing optical fibers directly into the tumor mass, guided by imaging techniques like transrectal ultrasound. nih.gov This ensures that the light dose is delivered precisely where the photosensitizer has accumulated. Real-time measurements of light fluence within the tissue using isotropic detectors allow for dynamic adjustments during treatment, accounting for the unique optical properties of each patient's tissue. nih.gov
Integration with Emerging Research Paradigms (e.g., Nanomedicine, Immunotherapy Enhancement)
The versatility of the texaphyrin structure makes it an ideal candidate for integration with cutting-edge therapeutic concepts, particularly nanomedicine and cancer immunotherapy.
Nanomedicine: Encapsulating this compound within nanocarriers, such as liposomes or exosomes, offers several advantages. nih.gov Nanoparticle formulations can alter the drug's pharmacokinetic profile, protect it from premature degradation, and improve its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. nih.gov For example, an aptamer-functionalized exosome has been developed as a nanophotosensitizer to specifically target cancer stem cells. patsnap.com The combination of texaphyrins with nanotechnology is seen as a promising way to overcome some of the limitations of conventional molecular drugs. researchgate.net
Immunotherapy Enhancement: Photodynamic therapy is increasingly recognized for its potential to stimulate an anti-tumor immune response. The localized cell death induced by this compound can release tumor-associated antigens and inflammatory signals, a process known as immunogenic cell death, which can "turn cold," non-immunoreactive tumors into "hot" tumors that are recognizable by the immune system. nih.gov This creates a rationale for combining this compound PDT with immunotherapies like checkpoint inhibitors. A novel agent, LuCXB, which integrates a lutetium texaphyrin core with a cyclooxygenase-2 (COX-2) inhibitor (celecoxib), has been developed specifically for immuno-photodynamic therapy (IPDT) to amplify the anti-tumor effect. patsnap.com
Elucidation of Unresolved Mechanistic Pathways and Cellular Responses
The foundational mechanism of this compound is understood: upon light activation, it transfers energy to molecular oxygen to produce highly reactive singlet oxygen, which induces local cytotoxicity. drugbank.com However, the complete cascade of downstream cellular events is not fully characterized, and several mechanistic questions remain.
Future research aims to elucidate:
Vascular vs. Cellular Damage: PDT can induce cell death directly through apoptosis and necrosis or indirectly by destroying the tumor's blood supply. researchgate.net The relative contribution of these two mechanisms likely varies depending on the tissue type, drug localization, and treatment parameters. Understanding this balance is critical for optimizing treatment protocols for different diseases.
Subcellular Localization and Organelle-Specific Damage: The precise location of this compound within a cell (e.g., mitochondria, endoplasmic reticulum, lysosomes) determines which organelles are the primary targets of oxidative damage. Mapping this distribution and its consequences for cellular signaling pathways is an area of active investigation.
Cellular Resistance and Survival Pathways: While PDT is a potent cytotoxic therapy, some cells may survive. Investigating the stress response pathways, DNA repair mechanisms, and pro-survival signals that are activated in response to PDT-induced damage could reveal new targets for combination therapies to overcome treatment resistance. The heterogeneity in treatment response seen in clinical studies underscores the need to better understand these underlying cellular factors. nih.govnih.gov
Optimization of Photodynamic Parameters in Complex Biological Systems
The effectiveness of this compound-mediated PDT is critically dependent on a complex interplay of multiple parameters. A significant area of future research is the development of methods to individualize and optimize these parameters for each patient. nih.govresearchgate.net The key variables include the photosensitizer dose, the light fluence (dose), and the drug-light interval (the time between drug administration and light application). nih.govksbm.or.kr
The primary challenge is the inherent heterogeneity of biological tissues. nih.gov Factors such as tissue optical properties, blood flow, photosensitizer concentration, and oxygen levels can vary significantly between patients and even within a single tumor. nih.govnih.gov To address this, sophisticated treatment planning and dosimetry strategies are being developed. This includes the use of computational algorithms, such as the Cimmino algorithm, for near real-time optimization of the location and power of interstitial light sources to ensure a uniform photodynamic dose throughout the target volume. nih.gov
Clinical data has shown a direct correlation between the delivered "PDT dose"—a calculation combining photosensitizer concentration and light dose—and the therapeutic response. As illustrated in the table below, patients receiving a higher effective PDT dose demonstrated a more significant and durable biological response. nih.govresearchgate.net
| PDT Dose Group | Mean PSA Increase at 24h | Median Biochemical Delay |
| Low Dose | 54% ± 27% | 43 days |
| High Dose | 119% ± 52% | 82 days |
| Data derived from studies on prostate cancer, where Prostate-Specific Antigen (PSA) levels were used as a biomarker for treatment effect. "Biochemical delay" refers to the time until PSA levels returned to baseline. nih.govresearchgate.net |
This underscores the critical need for integrated, real-time dosimetry systems that can measure key parameters just before and during treatment to allow for patient-specific optimization and ensure the most effective therapeutic outcome. nih.govnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are used to quantify MLu in biological matrices, and how do they differ in specificity and application?
- Methodology : Two validated methods are employed:
- LC-MS/MS : Specific for intact MLu, using protein precipitation extraction and a C18 column. Lower limit of quantitation (LLOQ) is 0.05 µg/mL with linearity up to 5.0 µg/mL. Internal standard (PCI-0353) ensures precision (<6.3% CV) and accuracy (±2.2% RE) .
- ICP-AES : Measures total elemental lutetium (Lu), including free Lu³⁺ and metabolites. Validated ranges: 0.1–10 µg Lu/mL and 0.5–50 µg Lu/mL. Indium is used as the internal standard. Accuracy (±4.9% RE) and precision (<8.7% CV) are slightly lower than LC-MS/MS due to non-specificity .
- Application : LC-MS/MS is preferred for pharmacokinetic (PK) studies of intact MLu, while ICP-AES helps track total Lu exposure and potential degradation/metabolism .
Q. How does MLu selectively accumulate in pathological tissues (e.g., tumors, atherosclerotic plaques)?
- Mechanism : MLu’s texaphyrin macrocycle enables preferential uptake in hypermetabolic tissues due to increased lipid content and altered pH. For example, in atherosclerosis, MLu localizes in macrophages within plaques via hydrophobic interactions .
- Experimental Validation : Preclinical studies use fluorescence imaging or radiolabeled MLu to track distribution in animal models (e.g., rabbit balloon injury models) .
Advanced Research Questions
Q. How can conflicting PK data (e.g., declining intact MLu levels vs. stable total Lu) be resolved to model MLu’s metabolic fate?
- Data Contradiction : In human plasma, LC-MS/MS shows intact MLu accounts for >90% of total Lu at early time points but drops to 59% at 48 hours post-dose. ICP-AES detects stable total Lu, suggesting metabolite accumulation .
- Methodological Approach :
- Use metabolite profiling (e.g., high-resolution LC-MS) to identify degradation products.
- Develop compartmental PK models incorporating both intact drug and metabolite data to predict clearance pathways .
Q. What experimental designs optimize MLu-mediated photodynamic therapy (PDT) efficacy while minimizing off-target toxicity?
- Key Parameters :
- Light Dose : 730 nm wavelength (optimal for MLu activation) with energy density of 0.5–10 J/cm². Higher doses (>5 J/cm²) improve ROS generation but risk thermal damage .
- Drug-Light Interval : 3–24 hours post-MLu administration, balancing tissue accumulation and vascular clearance .
- Preclinical Models :
- Atherosclerosis : Rabbit models with balloon-induced endothelial injury, assessing plaque macrophage apoptosis via caspase-3 activation and MMP disruption .
- Cancer : Canine rectal cancer models with post-resection PDT, evaluating tumor recurrence and anastomotic healing .
Q. How does MLu induce apoptosis in target cells, and what molecular markers validate this mechanism?
- Pathway : MLu-generated singlet oxygen disrupts mitochondrial membrane potential (MMP), triggering cytochrome c release and caspase-9/-3 activation. Phosphatidylserine externalization confirms apoptosis .
- Validation Techniques :
- Flow cytometry for MMP (JC-1 dye) and annexin V staining.
- Western blotting for cytochrome c and cleaved caspases .
Q. What are the limitations of noninvasive optical methods (e.g., diffuse reflectance spectroscopy) for monitoring MLu uptake and tissue oxygenation during PDT?
- Challenges :
- Tissue heterogeneity affects signal accuracy.
- Correlation with ex vivo assays (e.g., EF5 binding for hypoxia) is moderate (r = 0.6–0.8 in human tumors) .
- Solutions :
- Multi-wavelength calibration and larger source-detector separations improve depth sensitivity.
- Validate against gold-standard methods (e.g., ICP-AES for MLu, electrode-based pO₂ measurements) .
Methodological Guidance for Researchers
Q. How should researchers address variability in MLu uptake across preclinical models?
- Strategies :
- Standardize animal diets (e.g., high-cholesterol diets for atherosclerosis models) to ensure consistent plaque composition .
- Use dual-isotope labeling (³H/¹⁴C) to differentiate MLu uptake from endogenous Lu .
Q. What statistical approaches are recommended for analyzing dose-response relationships in MLu-PDT studies?
- Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
